molecular formula C21H22N2O3 B2380515 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 851411-26-2

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide

Cat. No.: B2380515
CAS No.: 851411-26-2
M. Wt: 350.418
InChI Key: OSAVIODXHXWLHZ-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the chromeno-pyridine core can be synthesized through a series of condensation and cyclization reactions involving suitable aldehydes and amines. The final step often involves the acylation of the intermediate product with cyclohexyl acetic acid derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction may produce hydroxy or amino derivatives.

Scientific Research Applications

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyridine derivatives and heterocyclic compounds with comparable structures and properties. Examples include:

  • 2-cyclohexyl-N-(4-methyl-5-oxoquinoline-2-yl)acetamide
  • 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-3-yl)acetamide

Uniqueness

What sets 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide apart is its specific substitution pattern and the resulting biological activities

Properties

IUPAC Name

2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-11-17(22-18(24)12-14-7-3-2-4-8-14)23-20-15-9-5-6-10-16(15)26-21(25)19(13)20/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAVIODXHXWLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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